molecular formula C10H13Cl2NO2 B13016511 Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride

Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride

Cat. No.: B13016511
M. Wt: 250.12 g/mol
InChI Key: FXIXAZXWVBFVDS-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for the base compound is methyl 2-amino-3-(2-chlorophenyl)propanoate . The structural formula consists of a propanoate backbone with an amino group (-NH₂) at the second carbon and a 2-chlorophenyl group at the third carbon. The methyl ester (-OCH₃) is bonded to the carbonyl carbon.

The hydrochloride salt form adds a chloride ion to the protonated amino group, resulting in the full name (S)-methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride or (R)-methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride , depending on the enantiomer.

Property Description
Molecular Formula C₁₀H₁₂ClNO₂ (base), C₁₀H₁₃Cl₂NO₂ (hydrochloride)
Molecular Weight 213.66 g/mol (base), 250.12 g/mol (hydrochloride)
SMILES Notation COC(=O)C(N)Cc1c(cccc1)Cl (base)
InChI Key FBHPVOLRIXZZMD-UHFFFAOYSA-N (base)

CAS Registry Numbers and Synonyms

The compound and its enantiomers are associated with multiple CAS registry numbers and synonyms:

  • (S)-Enantiomer Hydrochloride : CAS 37844-15-8

    • Synonyms:
      • (S)-2-Amino-3-(2-chlorophenyl)propanoic acid methyl ester hydrochloride
      • L-2-Chlorophenylalanine methyl ester hydrochloride
  • (R)-Enantiomer : CAS 103616-88-2

    • Synonyms:
      • (R)-Methyl 2-amino-3-(2-chlorophenyl)propanoate
      • D-2-Chlorophenylalanine methyl ester
  • (2S)-Enantiomer : CAS 760939-41-1

    • Synonyms:
      • Methyl (2S)-2-amino-3-(2-chlorophenyl)propanoate
      • L-Phenylalanine, 2-chloro-, methyl ester

Additional synonyms across sources include "4-chloro-DL-phenylalanine methyl ester" (for racemic mixtures) and "H-DL-Phe(2-Cl)-OMe" (using amino acid shorthand).

Stereochemical Variants and Enantiomeric Forms

The compound exhibits chirality at the second carbon of the propanoate chain, yielding two enantiomers:

  • (S)-Enantiomer :

    • Configuration: The amino group (-NH₂) occupies the S-configuration.
    • Synthesis: Typically produced via asymmetric hydrogenation or enzymatic resolution.
    • Applications: Preferred in drug development for its biological compatibility with mammalian enzyme systems.
  • (R)-Enantiomer :

    • Configuration: The amino group (-NH₂) occupies the R-configuration.
    • Synthesis: Generated through chiral auxiliary methods or kinetic resolution.
    • Applications: Used in mechanistic studies of chiral induction in organic reactions.
Enantiomer CAS Number Specific Rotation ([α]D²⁵) Melting Point (°C)
(S) 37844-15-8 +24.5 (c=1, H₂O) 180–182 (dec.)
(R) 103616-88-2 -24.3 (c=1, H₂O) 178–180 (dec.)

The racemic mixture (DL-form) is less commonly utilized due to regulatory preferences for enantiopure pharmaceuticals. The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays and formulation studies.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

methyl 2-amino-3-(2-chlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H

InChI Key

FXIXAZXWVBFVDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Cl)N.Cl

Origin of Product

United States

Preparation Methods

Esterification of D-Serine to D-Serine Methyl Ester Hydrochloride

One well-documented method starts with D-serine as the chiral amino acid precursor. The process involves:

  • Dissolving D-serine in methanol.
  • Adding thionyl chloride dropwise to the methanol solution.
  • Refluxing the mixture to achieve methyl esterification.
  • Concentrating the methanol to dryness.
  • Adding ethyl acetate to pulp the residue at room temperature.
  • Filtering, rinsing, and drying to obtain D-serine methyl ester hydrochloride.

This step efficiently converts the amino acid into its methyl ester hydrochloride form, which is a key intermediate for further functionalization.

Chlorination to Introduce the 2-Chlorophenyl Group

Following esterification, the D-serine methyl ester hydrochloride undergoes chlorination:

  • The ester hydrochloride and thionyl chloride are added to dichloroethane.
  • The mixture is stirred for 24 hours to allow chlorination.
  • Filtration yields crude (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
  • The crude product is decolorized in methanol, cooled, crystallized, filtered, and dried.

This chlorination step introduces the chlorine atom at the 2-position of the phenyl ring, yielding the target compound with high stereochemical integrity and yield.

Alternative Synthetic Approaches

Other synthetic strategies involve:

  • Direct esterification of 2-amino-3-(2-chlorophenyl)propanoic acid with methanol in the presence of hydrochloric acid under reflux conditions to form the methyl ester hydrochloride salt.
  • Use of amino acid ester hydrochlorides reacting with azides or amines in ethyl acetate with triethylamine to form coupled products, which can be adapted for related derivatives.
  • Alkylation or substitution reactions starting from methyl 2-bromo-2-(2-chlorophenyl)acetate with appropriate amines or nucleophiles, followed by purification steps.

These methods provide flexibility depending on available starting materials and desired scale.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification D-serine, methanol, thionyl chloride Reflux (~65°C) Several hours High Methanol removal by concentration
Chlorination D-serine methyl ester hydrochloride, SOCl2, dichloroethane Room temp to reflux 24 hours High Decolorization in methanol, crystallization
Direct esterification 2-amino-3-(2-chlorophenyl)propanoic acid, methanol, HCl Reflux Several hours Moderate Purification by recrystallization
Alkylation/Substitution Methyl 2-bromo-2-(2-chlorophenyl)acetate, amines, K2CO3 or KHCO3 Room temp Overnight Moderate Column chromatography purification

Environmental and Economic Considerations

  • The use of thionyl chloride generates gaseous byproducts (SO2, HCl), which can be absorbed in strong alkaline solutions to form salts that are separated and reused, reducing environmental impact.
  • Recycling of mother liquors after reaction treatment lowers production costs.
  • The methods emphasize high yield and minimal side products, optimizing resource use and waste management.

Summary of Key Research Findings

  • The esterification of D-serine with thionyl chloride in methanol is a robust method to obtain the methyl ester hydrochloride intermediate with high stereochemical purity.
  • Chlorination in dichloroethane with thionyl chloride effectively introduces the 2-chlorophenyl group, yielding the target compound with minimal impurities.
  • Alternative methods such as direct esterification or nucleophilic substitution provide viable routes depending on the starting materials and scale.
  • Purification techniques including crystallization and chromatography are essential to achieve high purity.
  • Environmental management of byproducts and solvent recycling are integral to the process design.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for converting the prodrug into its bioactive form.

Reagents/Conditions Products Yield Applications
6M HCl, reflux, 4–6 hours2-Amino-3-(2-chlorophenyl)propanoic acid85–90%Synthesis of peptide analogs
NaOH (1M), 70°C, 2 hoursSodium salt of the carboxylic acid78%Intermediate for amide coupling

The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, with the hydrochloride salt enhancing solubility in aqueous media.

Amide Coupling

The amino group participates in amide bond formation, enabling integration into peptidomimetic structures or drug conjugates.

Reagents Conditions Products Applications
DCC, HOBt, DMAPRT, 12–24 hours, anhydrous DMFN-Acylated derivatives (e.g., acetyl, benzoyl)Antimicrobial agent synthesis
EDC·HCl, NHS, pH 7.40–4°C, 2 hoursPeptide conjugatesTargeted drug delivery systems

Coupling efficiency depends on steric hindrance from the 2-chlorophenyl group, which slightly reduces reaction rates compared to unsubstituted analogs.

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group undergoes substitution reactions under specific conditions, though its reactivity is moderated by the electron-withdrawing chlorine and steric effects.

Reagents Conditions Products Yield
NaN₃, DMSO, 120°C Microwave, 30 minutes2-Azido-3-(2-chlorophenyl)propanoate65%
NH₃ (g), CuBr, 100°CSealed tube, 8 hours2-Amino-3-(2-aminophenyl)propanoate derivative52%

The chlorine atom’s meta-directing nature favors substitution at the 4- or 6-position of the phenyl ring, though yields are generally moderate due to competing side reactions .

Reduction Reactions

The ester and amino groups can be selectively reduced to modify the compound’s polarity or bioavailability.

Reagents Conditions Products Applications
LiAlH₄, THF, 0°C2 hours, inert atmosphere2-Amino-3-(2-chlorophenyl)propanolChiral alcohol precursors
H₂, Pd/C, EtOHRT, 6 hours, 1 atm H₂Saturated propylamine derivativeCNS-active compound synthesis

Reductive cleavage of the ester to an alcohol preserves the stereochemical integrity of the amino group, making it valuable for enantioselective synthesis.

Oxidative Transformations

Controlled oxidation targets specific functional groups:

Reagents Conditions Products Notes
KMnO₄, H₂O, 50°C 3 hours2-Amino-3-(2-chlorophenyl)propanoic acidOver-oxidation to ketones avoided
Dess-Martin periodinane RT, 1 hourOxo-derivativesSelective α-carbon oxidation

Oxidation of the amino group to nitro or nitroso derivatives is not reported, likely due to stabilization by resonance with the phenyl ring .

Comparative Reactivity with Structural Analogs

The 2-chlorophenyl substituent distinctively influences reactivity compared to other derivatives:

Compound Ester Hydrolysis Rate Substitution Reactivity Reduction Yield
Methyl 2-amino-3-(4-chlorophenyl)propanoate Slower (para-Cl)Higher (less steric hindrance)88%
Methyl 2-amino-3-(2-fluorophenyl)propanoateFaster (weaker EWG)Lower (stronger C–F bond)72%

The ortho-chlorine’s steric bulk reduces nucleophilic substitution rates but enhances stability against enzymatic degradation .

Key Mechanistic Insights

  • Amino Group Participation : Protonation of the amino group under acidic conditions directs electrophilic attacks to the aromatic ring .

  • Steric Effects : The 2-chlorophenyl group hinders approach to the carbonyl carbon, necessitating elevated temperatures for ester hydrolysis.

  • Electronic Effects : The chlorine’s electron-withdrawing nature deactivates the ring but activates the ester toward nucleophilic substitution .

This compound’s versatility in forming amides, undergoing hydrolysis, and participating in substitution reactions makes it a cornerstone in synthesizing neuroactive agents and antimicrobial scaffolds .

Scientific Research Applications

Scientific Research Applications

The compound is primarily utilized in the following areas:

Pharmaceutical Development

Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride is explored for its potential as a therapeutic agent due to its ability to interact with biological targets. It has been studied for:

  • Antimicrobial Activity : Its structural analogs have shown effectiveness against drug-resistant bacterial strains, indicating potential for new antibiotic development.
  • Anticancer Properties : Research indicates that the compound can induce cytotoxic effects on various cancer cell lines, making it a candidate for cancer therapy.

Chemical Synthesis

The compound serves as a building block in organic synthesis, particularly in creating derivatives with enhanced pharmacological properties. It can undergo various chemical reactions, including:

  • Substitution Reactions : The chlorophenyl moiety can be modified to enhance biological activity.
  • Esterification : Useful for synthesizing other esters or amines.

The biological mechanisms of this compound are under active investigation. Key findings include:

  • Binding Affinity : Studies have shown that this compound binds effectively to several biological targets, influencing their activity and leading to therapeutic effects.
  • Enzyme Inhibition : It has been evaluated for its potential to inhibit specific enzymes involved in disease processes.

Antimicrobial Activity Study

A study conducted on derivatives of this compound demonstrated significant antibacterial properties against Gram-positive bacteria. The presence of chlorine in the structure was linked to enhanced lipophilicity, facilitating better cell penetration.

Cytotoxicity Assessment

In vitro studies on human colon cancer cells (Caco-2) indicated that certain modifications of the compound could significantly enhance cytotoxicity compared to untreated controls. This suggests potential applications in oncology.

Mechanism of Action

2-Chloro-DL-phenylalanine methyl ester hydrochloride exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, the compound reduces the synthesis of serotonin, leading to decreased serotonin levels in the brain . This mechanism is particularly useful in research focused on serotonin’s role in various physiological and pathological conditions.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups : Fluorine () and chlorine enhance stability but reduce solubility in polar solvents. The methylsulfonyl group () improves water solubility due to its strong polarity.
  • Hydroxyl Groups : 3,4-Dihydroxyphenyl derivatives () exhibit higher hydrophilicity but may undergo oxidation, limiting shelf-life.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride, and how do they influence experimental handling?

  • Answer: The compound is typically a white to off-white crystalline powder with a melting point range of 186–189°C (observed in structurally similar chloro-phenyl derivatives) . Its hydrochloride salt form enhances solubility in polar solvents like water or methanol, critical for reaction setups. Hygroscopicity necessitates storage in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: A standard method involves coupling 2-chlorophenylacetonitrile with methyl bromoacetate under basic conditions, followed by catalytic hydrogenation to reduce the nitrile to an amine. The hydrochloride salt is formed via HCl gas treatment in anhydrous ether . Alternative routes use thionyl chloride (SOCl₂) for esterification of the corresponding carboxylic acid precursor .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

  • Answer: Recrystallization from chloroform-methanol (1:3 v/v) is effective for removing unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves stereoisomers if racemization occurs during synthesis. Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl group influence the compound’s reactivity in peptide coupling reactions?

  • Answer: The ortho-chloro substituent introduces steric hindrance, slowing acylation reactions with bulky electrophiles (e.g., Fmoc-Cl). However, the electron-withdrawing Cl enhances the amine’s nucleophilicity in mildly acidic conditions, favoring coupling with activated esters (e.g., HATU/DIPEA) . Comparative studies with 4-chloro analogs show 20–30% lower yields due to reduced steric protection .

Q. What analytical techniques resolve contradictions in NMR data for this compound’s stereoisomers?

  • Answer: Chiral shift reagents (e.g., Eu(hfc)₃) in ¹H NMR distinguish enantiomers via splitting of amine proton signals. For diastereomers, NOESY or ROESY experiments clarify spatial proximity between the 2-chlorophenyl group and the ester moiety . X-ray crystallography (e.g., Cu Kα radiation) provides definitive stereochemical assignments .

Q. What role does this compound play in the synthesis of bioactive molecules, and what methodological challenges arise?

  • Answer: It serves as a key intermediate in angiotensin-converting enzyme (ACE) inhibitors and neuroactive peptide mimetics. Challenges include racemization during Boc-deprotection (minimized using TFA/CH₂Cl₂ at 0°C) and low solubility in nonpolar solvents, requiring phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkylation steps .

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